molecular formula C17H14N4 B3037222 1-benzyl-2-(1H-pyrazol-3-yl)-1H-1,3-benzodiazole CAS No. 477710-52-4

1-benzyl-2-(1H-pyrazol-3-yl)-1H-1,3-benzodiazole

Cat. No.: B3037222
CAS No.: 477710-52-4
M. Wt: 274.32 g/mol
InChI Key: MCDFRQAMFUEDSA-UHFFFAOYSA-N
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Description

1-benzyl-2-(1H-pyrazol-3-yl)-1H-1,3-benzodiazole is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. These types of compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(1H-pyrazol-3-yl)-1H-1,3-benzodiazole typically involves the condensation of benzimidazole derivatives with pyrazole derivatives. One common method involves the reaction of 1-benzyl-1H-benzimidazole with 3-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(1H-pyrazol-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(1H-pyrazol-3-yl)-1H-1,3-benzodiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-benzimidazole: Shares the benzimidazole core but lacks the pyrazole moiety.

    3-chloropyrazole: Contains the pyrazole ring but lacks the benzimidazole structure.

    1-benzyl-2-(1H-pyrazol-3-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of benzimidazole.

Uniqueness

1-benzyl-2-(1H-pyrazol-3-yl)-1H-1,3-benzodiazole is unique due to its combination of benzimidazole and pyrazole rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-benzyl-2-(1H-pyrazol-5-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4/c1-2-6-13(7-3-1)12-21-16-9-5-4-8-14(16)19-17(21)15-10-11-18-20-15/h1-11H,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDFRQAMFUEDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601214844
Record name 1-(Phenylmethyl)-2-(1H-pyrazol-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477710-52-4
Record name 1-(Phenylmethyl)-2-(1H-pyrazol-3-yl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477710-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl)-2-(1H-pyrazol-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-benzyl-2-(1H-pyrazol-3-yl)-1H-1,3-benzodiazole
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1-benzyl-2-(1H-pyrazol-3-yl)-1H-1,3-benzodiazole
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1-benzyl-2-(1H-pyrazol-3-yl)-1H-1,3-benzodiazole
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1-benzyl-2-(1H-pyrazol-3-yl)-1H-1,3-benzodiazole
Reactant of Route 5
1-benzyl-2-(1H-pyrazol-3-yl)-1H-1,3-benzodiazole
Reactant of Route 6
1-benzyl-2-(1H-pyrazol-3-yl)-1H-1,3-benzodiazole

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